Tau Peptide (295-309) Trifluoroacetate

Overview

Description

Tau Peptide (295-309) Trifluoroacetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Molecular Structure Analysis

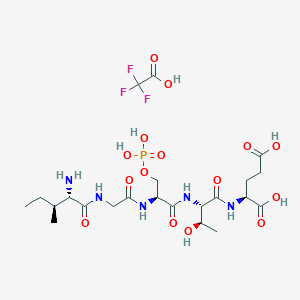

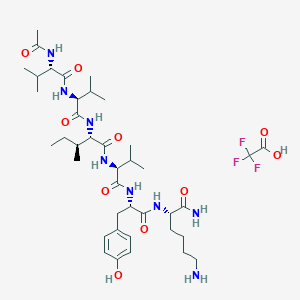

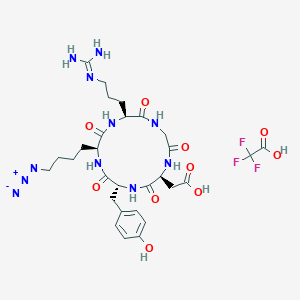

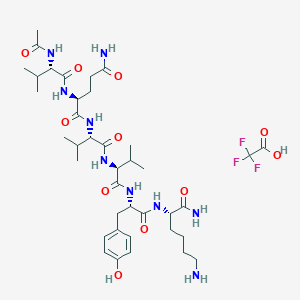

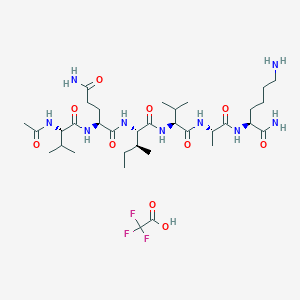

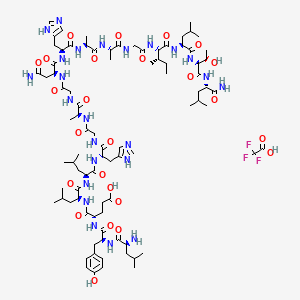

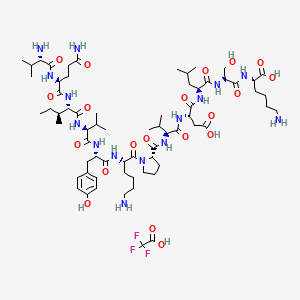

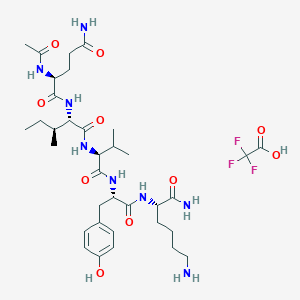

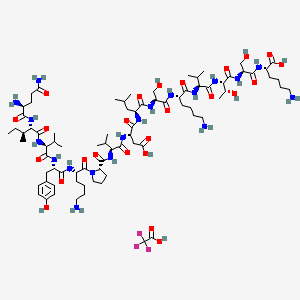

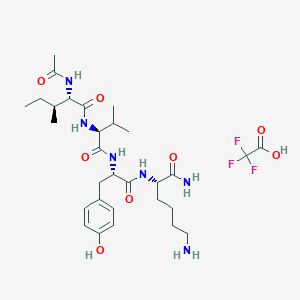

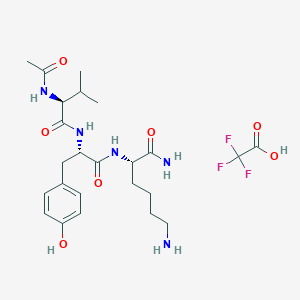

The molecular weight of this compound is 1519.70 . Its formula is C66H110N20O21 . The sequence of this peptide is Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 1519.70 and a formula of C66H110N20O21 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Scientific Research Applications

Role in Alzheimer's Disease Research

Tau protein and its phosphorylated forms, as well as amyloid β peptides, are used as cerebrospinal fluid (CSF) biomarkers of Alzheimer's disease (AD). The study by Lewczuk et al. (2006) emphasizes the impact of preanalytical factors on these biomarkers' results, highlighting the meticulous conditions under which Tau peptides must be handled for accurate AD diagnosis and research Lewczuk et al., 2006.

Understanding Tau Protein Aggregation

Research by Daly et al. (2000) focuses on the conformational properties of Tau peptides, including regions corresponding to Tau (224-240), and investigates how phosphorylation affects their structure. This study sheds light on the mechanisms by which Tau peptides might aggregate and form pathological structures in neurodegenerative diseases Daly et al., 2000.

Structural Insights into Tau Peptide Fragments

Inouye et al. (2006) provide detailed structural insights into the core domain of fibril-forming PHF/Tau fragments, exploring how short peptide sequences within the microtubule binding domain of Tau protein can nucleate the formation of amyloid fibrils, offering potential targets for therapeutic interventions Inouye et al., 2006.

Quantification and Structural Variation of Tau in CSF

Barthélemy et al. (2016) describe a method for the quantification of Tau protein in human cerebrospinal fluid by targeted mass spectrometry, providing insights into its primary structure heterogeneity. This research is pivotal for understanding the variations in Tau protein related to Alzheimer's disease and other tauopathies Barthélemy et al., 2016.

Role of Repeat Structures in Tau Protein Aggregation

Tomoo et al. (2005) investigate the role of each repeat structure of the microtubule-binding domain of the Tau protein in in vitro aggregation. This study highlights how different segments of the Tau protein contribute to its pathogenic aggregation, offering clues to unraveling the complex mechanisms behind tauopathies Tomoo et al., 2005.

Safety and Hazards

Future Directions

Advanced imaging methodologies have clarified important structural and functional aspects of tau and could have a role as diagnostic tools in clinical research . A better understanding of tau functions could contribute to shed light on the basic mechanisms involved in the genesis of tauopathies . Future efforts may focus on brain-specific kinases such as lemur tyrosine kinase 2 (LMTK2), an upstream modulator of GSK-3 activity .

Mechanism of Action

Target of Action

Tau Peptide (295-309) Trifluoroacetate is a polypeptide that can be found by peptide screening

Mode of Action

It is known that peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis .

Biochemical Pathways

Peptide screening can be used for epitope screening, especially in the field of agent research and development .

Biochemical Analysis

Biochemical Properties

Tau Peptide (295-309) Trifluoroacetate is involved in various biochemical reactions, particularly those related to the aggregation of tau protein. This peptide interacts with several biomolecules, including microtubule-associated proteins and enzymes involved in post-translational modifications. For instance, this compound can bind to microtubules and influence their stability. Additionally, it interacts with enzymes such as kinases and phosphatases, which modify the phosphorylation state of tau protein, thereby affecting its function and aggregation propensity .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it can disrupt microtubule stability, leading to impaired axonal transport and neuronal dysfunction. This peptide also influences cell signaling pathways, particularly those involved in neurodegeneration. For example, this compound can activate stress-related signaling pathways and alter gene expression patterns, contributing to cellular stress and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to microtubules, destabilizing them and promoting their disassembly. Additionally, this peptide can interact with kinases and phosphatases, leading to changes in the phosphorylation state of tau protein. These modifications can enhance the aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This peptide is relatively stable under controlled conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained disruptions in cellular function, including chronic activation of stress pathways and progressive neuronal damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this peptide can induce mild disruptions in neuronal function, while higher doses can lead to severe neurodegeneration and cognitive deficits. Threshold effects have been observed, where a critical concentration of this compound is required to trigger significant pathological changes. High doses can also result in toxic effects, including widespread neuronal death and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways related to tau protein metabolism. It interacts with enzymes such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5, which phosphorylate tau protein. These interactions can alter the metabolic flux of tau protein, promoting its aggregation and the formation of neurofibrillary tangles. Additionally, this compound can affect the levels of metabolites involved in tau protein degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently transported to different cellular compartments. Binding proteins and transporters may facilitate its localization to specific regions within the cell, such as the cytoplasm and nucleus. The distribution of this compound can influence its activity and interactions with other biomolecules .

Subcellular Localization

This compound is localized to several subcellular compartments, including the cytoplasm, nucleus, and microtubules. Its activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment. Post-translational modifications, such as phosphorylation, can also influence the targeting of this compound to specific organelles, thereby modulating its effects on cellular function .

properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H110N20O21.C2HF3O2/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107;3-2(4,5)1(6)7/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107);(H,6,7)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHNUMSCRNWGRS-ILWNQBCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H111F3N20O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.